![molecular formula C18H23N3O3 B2491883 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione CAS No. 2093388-45-3](/img/structure/B2491883.png)
3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon . Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase . The compound also targets specific transcription factors such as IKZF1 and IKZF3 .
Mode of Action
Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction leads to the proteasomal degradation of these transcription factors . The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase .
Biochemical Pathways
The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells .
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy .
Result of Action
The compound’s action results in the proteasomal degradation of specific disease-related proteins . This degradation kills multiple myeloma cells . In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels .
Action Environment
The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade . This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease .
Biochemische Analyse
Biochemical Properties
Lenalidomide-C5-NH2 has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .
Cellular Effects
Lenalidomide-C5-NH2 has been shown to modulate different components of the immune system by altering cytokine production, regulating T cell co-stimulation, and augmenting the NK cell cytotoxicity . It also has effects on signal transduction that can partly explain its selective efficacy in subsets of MDS .
Molecular Mechanism
Lenalidomide-C5-NH2 acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .
Temporal Effects in Laboratory Settings
Lenalidomide-C5-NH2 has been shown to induce more potent CTL responses against SOCS1 re-expressing–MM cells than unmodified MM cells over time . This suggests that modulation of SOCS1 may enhance immune response and efficacy of Lenalidomide-C5-NH2 in MM .
Dosage Effects in Animal Models
In mice, lenalidomide was administered in doses, which provided comparable pharmacokinetics to human patients . Dose-dependent kinetics were observed over the evaluated dosing range . Administration of 0.5 and 10 mg/kg resulted in systemic bioavailability ranges of 90–105% and 60–75% via IP and oral routes, respectively .
Metabolic Pathways
Lenalidomide-C5-NH2 works through various mechanisms of actions that promote malignant cell death and enhance host immunity . The exact metabolic pathways that the product is involved in are not well known .
Transport and Distribution
Lenalidomide-C5-NH2 is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide was detectable in the brain only after IV dosing of 5 and 10 mg/kg .
Subcellular Localization
The exact subcellular localization of Lenalidomide-C5-NH2 is not well known. It has been shown that lenalidomide, a derivative of thalidomide, binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins .
Biologische Aktivität
3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione, also known by its CAS number 2093388-45-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.4 g/mol
- CAS Number : 2093388-45-3
- Purity : Typically above 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Cytokine Modulation : Research indicates that this compound can influence the levels of tumor necrosis factor (TNF) and nuclear factor kappa B (NF-kB), which are critical in inflammatory responses. Elevated TNF levels are associated with various inflammatory and autoimmune diseases .
- Ubiquitin Ligase Interaction : The compound has been shown to act as a ligand for cereblon E3 ubiquitin ligase, facilitating targeted degradation of specific proteins involved in cancer and inflammatory processes. This mechanism positions it as a candidate for developing novel therapeutics targeting malignancies .
Biological Activity and Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Anti-inflammatory Effects : By modulating TNF levels, it may offer therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
- Antitumor Activity : Its ability to degrade proteins associated with tumor growth presents potential applications in oncology, particularly in targeting resistant cancer cell lines .
Case Study 1: Anti-inflammatory Potential
In a study examining the anti-inflammatory effects of compounds similar to this compound, researchers found that administration led to a significant reduction in TNF levels in animal models of inflammation. This suggests a promising avenue for treating chronic inflammatory diseases .
Case Study 2: Cancer Treatment
Another study explored the use of this compound in combination with existing chemotherapeutics. The results indicated enhanced efficacy against certain cancer cell lines, attributed to its dual action on both NF-kB and TNF pathways. This synergistic effect could lead to improved outcomes in cancer therapy .
Summary of Biological Activities
Activity Type | Mechanism | Potential Applications |
---|---|---|
Anti-inflammatory | Modulation of TNF and NF-kB | Rheumatoid arthritis, IBD |
Antitumor | Targeted degradation via cereblon | Cancer treatment |
Cytokine modulation | Influencing inflammatory mediators | Autoimmune diseases |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can selectively target human colorectal adenocarcinoma cells (HT29) and lymphoid leukemia cells (CEM), demonstrating higher toxicity compared to non-malignant cell lines .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line Targeted | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | HT29 | 5 | 10 |
Compound B | Colo205 | 3 | 15 |
This compound | HSC-4 | 4 | 12 |
Anti-inflammatory Properties
The compound has been investigated for its ability to modulate tumor necrosis factor-alpha (TNF-α) levels, which plays a crucial role in inflammatory responses. By inhibiting TNF-α production, this compound could potentially offer therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and sepsis .
Case Study: TNF Inhibition
A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in TNF levels, correlating with decreased inflammation markers. This suggests potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the condensation of specific piperidone derivatives with isoindoline components. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetics.
Table 2: Synthetic Pathways and Yields
Synthetic Route | Yield (%) | Notable Derivative |
---|---|---|
Route A | 85 | Compound C |
Route B | 90 | Compound D |
Route C | 75 | 3-[4-(5-Aminobutyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione |
Eigenschaften
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXXBKHLDNFHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.